MRS 5980

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

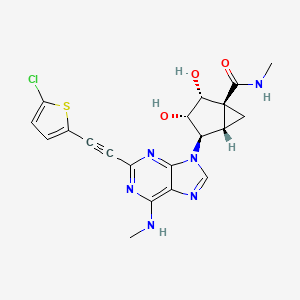

C20H19ClN6O3S |

|---|---|

Poids moléculaire |

458.9 g/mol |

Nom IUPAC |

(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

InChI |

InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |

Clé InChI |

RVLAHZAHALVQKF-AQPYCOETSA-N |

SMILES isomérique |

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |

SMILES canonique |

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of MRS 5980: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1][2] Its high affinity and selectivity make it a valuable tool for investigating A3AR signaling and a promising therapeutic candidate for inflammatory diseases, neuropathic pain, and certain cancers.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for the Human A3 Adenosine Receptor

| Parameter | Value | Receptor Type | Radioligand | Cell Line | Reference |

| Kᵢ | 0.7 nM | Human A3AR | [¹²⁵I]I-AB-MECA | HEK293 | [2] |

Table 2: Functional Potency of this compound

| Parameter | Value | Assay Type | Cell Line | Effect | Reference |

| EC₅₀ | Not explicitly reported | cAMP Accumulation Assay | HEK293T | Inhibition of forskolin-stimulated cAMP production | [4] |

| IC₅₀ | Not explicitly reported | N-type Calcium Channel Inhibition | Dorsal Root Ganglion (DRG) Neurons | Inhibition of Ca²⁺ currents | [5] |

Note: While this compound is established as a potent agonist, specific EC₅₀ and IC₅₀ values from single comprehensive studies are not consistently reported in the available literature. The provided information reflects the nature of its activity.

Core Signaling Pathways of this compound

This compound initiates its biological effects by binding to and activating the A3AR, which primarily couples to the Gαi/o family of G proteins. This activation triggers a cascade of intracellular events that modulate cellular function.

A3AR-Mediated Inhibition of Adenylyl Cyclase

Upon activation by this compound, the Gαi subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the A3AR by this compound also leads to the regulation of MAPK signaling cascades, including the ERK, JNK, and p38 pathways.[6] This modulation can influence cell proliferation, differentiation, and apoptosis. Studies have shown that the therapeutic effects of this compound in conditions like traumatic brain injury are linked to the reduced activation of NF-κB and the NLRP3 inflammasome, which are downstream of MAPK signaling.[6][7]

Inhibition of N-type Voltage-Gated Calcium Channels

In neuronal cells, particularly in dorsal root ganglion (DRG) neurons, this compound has been shown to inhibit N-type (Caᵥ2.2) voltage-gated calcium channels.[5] This action is thought to be mediated by the Gβγ subunits of the activated G protein, which can directly interact with and inhibit the calcium channels. This mechanism contributes to the analgesic effects of this compound by reducing neurotransmitter release.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's mechanism of action. The following are representative protocols for key experiments.

Radioligand Binding Assay for A3AR Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound for the A3 adenosine receptor.

1. Materials:

-

HEK293 cell membranes expressing the human A3AR.

-

[¹²⁵I]I-AB-MECA (radioligand).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of this compound.

-

Add the A3AR-expressing cell membranes to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value is determined by non-linear regression of the competition binding data, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

1. Materials:

-

HEK293T cells co-transfected with the human A3AR and a cAMP reporter plasmid (e.g., GloSensor).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Assay buffer.

-

Luminometer.

2. Procedure:

-

Seed the transfected HEK293T cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the different concentrations of this compound for 15 minutes.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Incubate for 30 minutes.

-

Measure the luminescence, which is inversely proportional to the amount of cAMP produced.

-

The EC₅₀ value is determined by plotting the percentage of inhibition of the forskolin-stimulated signal against the concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition

This protocol directly measures the inhibitory effect of this compound on N-type calcium channel currents.

1. Materials:

-

Dorsal root ganglion (DRG) neurons.

-

External solution (containing Ba²⁺ as the charge carrier).

-

Internal solution (for the patch pipette).

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

2. Procedure:

-

Isolate and culture DRG neurons on coverslips.

-

Position a coverslip in the recording chamber of a microscope.

-

Establish a whole-cell patch-clamp configuration on a single neuron.

-

Record baseline N-type calcium currents by applying depolarizing voltage steps.

-

Perfuse the recording chamber with different concentrations of this compound.

-

Record the steady-state inhibition of the peak current at each concentration.

-

The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a highly potent and selective A3 adenosine receptor agonist that exerts its effects through a multifaceted mechanism of action. Its primary mode of action involves the activation of Gαi/o-coupled A3ARs, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, this compound modulates MAPK signaling pathways, which are crucial in inflammatory and cell survival processes. In neuronal tissues, it demonstrates a significant inhibitory effect on N-type voltage-gated calcium channels, contributing to its analgesic properties. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other A3AR-targeting compounds, facilitating further advancements in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

MRS 5980: An In-Depth Technical Guide to its A3 Adenosine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A3 adenosine receptor (A3AR) selectivity profile of MRS 5980, a potent and highly selective A3AR agonist. This document consolidates available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound

This compound, with the chemical name (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a research compound that has garnered significant interest due to its high affinity and selectivity for the A3 adenosine receptor.[1] As a selective A3AR agonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A3AR and holds potential as a therapeutic candidate for various conditions, including inflammatory diseases and chronic pain.[1][2]

Quantitative Selectivity Profile

The selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A2B) is a defining characteristic of this compound. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radioligand from the receptor is quantified. The inhibition constant (Ki) is inversely related to affinity; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Radioligand | Cell Line | Reference |

| A3 | 0.7 | Not Specified | Not Specified | Not Specified | [3] |

| A1 | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

| A2A | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

| A2B | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

Note: While specific Ki values for A1, A2A, and A2B receptors are not explicitly available in the reviewed literature, the consistent description of this compound as a "highly selective" A3AR agonist implies that its affinity for these other subtypes is significantly lower, likely in the micromolar range or higher.

Functional Potency (EC50)

Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. For A3AR agonists, this is often determined by measuring the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, as the A3AR is a Gi-coupled receptor.[4] A lower EC50 value indicates greater potency.

| Receptor Subtype | EC50 (nM) | Species | Assay Type | Cell Line | Reference |

| A3 | 0.6 | Mouse | cAMP Inhibition | HEK293 | [3] |

| A1 | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

| A2A | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

| A2B | >10,000 (implied) | Not Specified | Not Specified | Not Specified | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A3 adenosine receptor and a typical experimental workflow for determining the binding affinity of a compound like this compound.

Experimental Protocols

The determination of the selectivity profile of this compound involves two primary types of in vitro assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency (EC50).

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Principle: This assay measures the ability of a non-labeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A2B, and [125I]AB-MECA for A3).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

-

Non-specific binding control (a high concentration of a non-selective adenosine receptor agonist like NECA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the desired final concentration in the assay.

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-selective ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound as an agonist at each of the four human adenosine receptor subtypes.

Principle: Adenosine receptors are G protein-coupled receptors. A1 and A3 receptors are typically coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. A2A and A2B receptors are coupled to Gs, which stimulates adenylyl cyclase and increases cAMP levels.[4] In this assay, cells are stimulated with forskolin to elevate basal cAMP levels. The ability of an agonist to either inhibit (for A1 and A3) or further stimulate (for A2A and A2B) this forskolin-induced cAMP production is measured.

Materials:

-

Whole cells (e.g., HEK293 or CHO) stably expressing a single human adenosine receptor subtype.

-

This compound.

-

Forskolin.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection kit.

Protocol:

-

Cell Culture and Plating: Culture the cells expressing the receptor of interest and seed them into 96-well plates. Allow the cells to adhere and grow overnight.

-

Compound Addition: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Add varying concentrations of this compound to the wells. For antagonist testing, a fixed concentration of agonist would also be added.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional or inversely proportional to the cAMP concentration, depending on the assay kit. Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent and highly selective agonist for the A3 adenosine receptor, as evidenced by its nanomolar Ki and EC50 values for this receptor subtype.[3] While explicit quantitative data for its activity at A1, A2A, and A2B receptors are not widely published, the consistent characterization of this compound as "highly selective" in the scientific literature strongly indicates minimal to no activity at these other subtypes under typical assay conditions.[1][2] This high selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of the A3 adenosine receptor in health and disease and a promising lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective adenosine receptor ligands.

References

- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of MRS 5980

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 5980 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound. Detailed methodologies for essential in vitro and in vivo assays are presented, along with visual representations of its metabolic pathway and relevant experimental workflows to support further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a complex molecule designed for high affinity and selectivity for the A3AR.[1] Its key identifiers and physical characteristics are summarized below.

| Identifier | Value |

| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide[1] |

| CAS Number | 1639420-13-5[1] |

| Molecular Formula | C20H19ClN6O3S[1] |

| Molecular Weight | 458.92 g/mol [1] |

| SMILES | CNC(C12C(O)C(O)C(N3C=NC4=C3N=C(C#CC5=CC=C(Cl)S5)N=C4NC)C1C2)=O |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |

| Solubility | Specific quantitative data not publicly available. For experimental purposes, it is dissolved in DMSO. |

| Melting Point | Not publicly available. |

Pharmacological Properties

This compound is a highly potent and selective A3AR agonist with demonstrated oral activity. Its efficacy has been particularly noted in preclinical models of neuropathic pain.

| Parameter | Value | Assay | Species |

| Ki | 0.7 nM | Radioligand Binding Assay | Human A3AR[2] |

| ED50 | 0.34 mg/kg | Chronic Constriction Injury (CCI) Model | Mouse |

Signaling and Metabolic Pathways

As an agonist of the A3AR, which is a Gi/o-coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The metabolism of this compound has been shown to primarily involve oxidation by cytochrome P450 enzymes, specifically CYP3A, and direct conjugation with glutathione (GSH).

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

Objective: To determine the binding affinity (Ki) of this compound for the human A3AR.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human A3AR.

-

Radioligand: [³H]PSB-11 (a selective A3AR antagonist radioligand).

-

Non-specific Binding Control: 100 µM NECA (a non-selective adenosine receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.01% CHAPS, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Assay Plates: 96-well plates.

-

Filter Plates: GF/C filter plates, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute membranes to a final concentration of 15 µg protein per well.

-

Assay Plate Preparation:

-

Add 50 µL of assay buffer to all wells.

-

For total binding wells, add 50 µL of assay buffer.

-

For non-specific binding (NSB) wells, add 50 µL of 100 µM NECA.

-

Add 50 µL of this compound at various concentrations (typically a 10-point serial dilution).

-

-

Reaction Incubation:

-

Add 50 µL of [³H]PSB-11 to all wells to a final concentration of ~10 nM.

-

Add 150 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.

-

Seal the plate and incubate for 60-240 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer.

-

Detection: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and all other wells. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism Assay

This protocol details the investigation of this compound's metabolism using liver microsomes.

Objective: To identify the metabolic pathways of this compound in vitro.

Materials:

-

Human Liver Microsomes (HLM) and/or Mouse Liver Microsomes (MLM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Cofactors: 5 mM MgCl₂, 1 mM NADPH, 2.5 mM Glutathione (GSH).

-

This compound Stock Solution: 100 µM in DMSO.

-

Reaction Termination Solution: Cold 50% aqueous methanol with an internal standard (e.g., 5 µM chlorpropamide).

-

Incubator.

-

Centrifuge.

-

UPLC-ESI-QTOFMS system.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM Tris-HCl buffer, 0.5 mg/mL HLM or MLM, 5 mM MgCl₂, 100 µM this compound, 2.5 mM GSH, and 1 mM freshly prepared NADPH.

-

Control Groups: Prepare control incubation mixtures lacking one of the following components: GSH, microsomes, NADPH, or this compound.

-

Incubation: Incubate all tubes for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 200 µL of the cold reaction termination solution.

-

Sample Preparation: Centrifuge the tubes at 14,000 x g for 20 minutes to pellet the protein.

-

Analysis: Inject a 5 µL aliquot of the supernatant into the UPLC-ESI-QTOFMS system for analysis.

-

Data Analysis: Compare the chromatograms and mass spectra from the complete incubation with the control groups to identify metabolites.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This in vivo model is used to assess the analgesic efficacy of this compound.

Objective: To evaluate the ability of this compound to reverse mechanical allodynia in a mouse model of neuropathic pain.

Materials:

-

Male C57BL/6J mice.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

4-0 chromic gut or silk sutures.

-

This compound formulation for oral administration (e.g., dissolved in corn oil).

-

Von Frey filaments for assessing mechanical allodynia.

Methodology:

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision at the mid-thigh level of the left hind limb to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Allow the animals to recover for 7 days. During this time, they will develop mechanical allodynia.

-

Drug Administration: On day 7 post-surgery, administer this compound orally at the desired dose.

-

Behavioral Testing:

-

Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (before surgery), before drug administration on day 7, and at various time points after drug administration (e.g., 30 minutes to 5 hours).

-

An increase in the paw withdrawal threshold indicates an analgesic effect.

-

-

Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to a vehicle-treated control group to determine the efficacy of the compound. Calculate the ED50 from a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor and a promising therapeutic candidate for conditions such as neuropathic pain. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate its investigation in a research setting. The provided data and methodologies are intended to support the design and execution of further preclinical studies.

References

In-Depth Technical Guide to MRS 5980: An A3 Adenosine Receptor Agonist

This technical guide provides a comprehensive overview of MRS 5980, a potent and selective A3 adenosine receptor (A3AR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and potential therapeutic applications of this compound.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1639420-13-5 | [1] |

| Molecular Weight | 458.92 g/mol | [1] |

| Chemical Formula | C₂₀H₁₉ClN₆O₃S | [1] |

| IUPAC Name | (1S,2R,3S,4R,5S)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [1] |

| Synonyms | MRS-5980, MRS5980 | [1] |

Pharmacological Profile

This compound is a highly selective agonist for the A3 adenosine receptor, a G protein-coupled receptor. Its engagement with A3AR initiates a cascade of intracellular signaling events with therapeutic potential in a variety of disease models, particularly those involving inflammation and neuropathic pain.

| Target | Action | Ki | Application | Reference |

| A3 Adenosine Receptor (A3AR) | Agonist | 0.7 nM | Anti-inflammatory, Analgesic | [2] |

Signaling Pathways of this compound

Activation of the A3 adenosine receptor by this compound triggers multiple downstream signaling pathways, primarily through its coupling to Gi and Gq proteins. These pathways ultimately modulate cellular processes involved in inflammation and nociception.

Experimental Protocols

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol describes the induction of neuropathic pain in rodents and the assessment of the analgesic effects of this compound.

Methodology:

-

Animal Model: Male and female C57/bl6 mice are commonly used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and a chronic constriction injury (CCI) is induced by loosely ligating the nerve. This procedure leads to the development of neuropathic pain symptoms, such as mechanical allodynia.[3]

-

Drug Administration: Following a period of pain development (typically 7 days), this compound is administered, often via oral gavage, at doses ranging from 0.1 to 1 mg/kg. A vehicle control group is run in parallel.[4][5]

-

Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.[4]

-

Data Analysis: The paw withdrawal thresholds are measured at various time points post-administration to determine the efficacy and duration of action of this compound.

In Vitro Metabolism Assay

This protocol outlines the procedure to study the metabolic profile of this compound using liver microsomes.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.5 mg/mL of human or mouse liver microsomes (HLMs or MLMs), 5 mM MgCl₂, and 100 µM this compound.[6]

-

Reaction Initiation: The metabolic reaction is initiated by adding 1 mM NADPH. Control incubations are performed without NADPH or microsomes.[6]

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).[6]

-

Reaction Termination: The reaction is stopped by adding a cold quenching solution, such as 50% aqueous methanol.[6]

-

Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (this compound) and its metabolites. This analysis has shown that this compound is primarily metabolized by CYP3A enzymes and can also undergo conjugation with glutathione.[6]

Summary of Key Findings

-

Potent and Selective A3AR Agonist: this compound demonstrates high affinity and selectivity for the A3 adenosine receptor.[2]

-

Analgesic Properties: It has shown significant efficacy in preclinical models of neuropathic and inflammatory pain.[4][5]

-

Anti-inflammatory Effects: The activation of A3AR by this compound leads to the production of the anti-inflammatory cytokine IL-10 by CD4+ T cells.[7]

-

Mechanism of Action: Its analgesic effects are mediated, in part, by the inhibition of N-type voltage-dependent calcium channels in dorsal root ganglia.[8]

-

Metabolic Profile: this compound is metabolized by CYP3A enzymes and can form glutathione conjugates.[6]

This technical guide provides a foundational understanding of this compound. For more detailed information, readers are encouraged to consult the cited literature.

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. migrainecollaborative.org [migrainecollaborative.org]

- 5. "Mitochondrial A3 Adenosine Receptor As A Mechanism For The Protective " by Timothy M. Doyle, Kali Janes et al. [scholarsmine.mst.edu]

- 6. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Binding Affinity of MRS5980 to the A3 Adenosine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of MRS5980, a selective agonist for the A3 adenosine receptor (A3AR). The document details its binding characteristics, the experimental protocols for their determination, and the key signaling pathways initiated upon its binding.

Quantitative Binding Affinity of MRS5980

MRS5980 is a potent and selective agonist for the human A3 adenosine receptor.[1][2] Its high affinity is a critical determinant of its biological activity and therapeutic potential in various conditions, including inflammatory diseases and neuropathic pain. The binding affinity of MRS5980 to the A3AR is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of a competing ligand.

| Species | Receptor | Ligand | Kᵢ (nM) |

| Human | A3 Adenosine Receptor | MRS5980 | 0.7 |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for an unlabeled agonist like MRS5980 is typically achieved through a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Materials

-

Cell Membranes: Membranes prepared from cells stably expressing the A3 adenosine receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).

-

Radioligand: A selective A3AR radioligand, such as [¹²⁵I]I-AB-MECA.

-

Test Compound: MRS5980.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled A3AR ligand (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably transfected with the human A3AR cDNA.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via a BCA assay), and store aliquots at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 100-250 µL:

-

Cell membrane suspension (typically 15-40 µg of protein per well).

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA at a concentration close to its Kd).

-

Varying concentrations of the unlabeled test compound, MRS5980 (typically in a series of dilutions to span a wide concentration range).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled A3AR ligand.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Counting:

-

Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with only the radioligand) and from the counts in the presence of the competing test compound.

-

Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (MRS5980) concentration. This should yield a sigmoidal curve.

-

Determine the IC50 Value: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of MRS5980 that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki Value: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of MRS5980.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi) and, in some cellular contexts, to Gq proteins.[4] The activation of these G proteins by an agonist like MRS5980 initiates a cascade of intracellular signaling events.

Gi-Mediated Signaling Pathway

The canonical signaling pathway for A3AR involves its coupling to Gi proteins. This leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.

Caption: A3AR Gi-Mediated Signaling Pathway.

Gq-Mediated Signaling Pathway

In certain cell types, the A3AR can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.[4]

Caption: A3AR Gq-Mediated Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the binding affinity of MRS5980.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of MRS 5980 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by MRS 5980, a highly selective agonist of the A3 adenosine receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of A3AR agonists.

Introduction to this compound and the A3 Adenosine Receptor

This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1][2] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular signaling events that modulate various physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and neuropathic pain.[3][4] Understanding the intricate downstream signaling network of this compound is crucial for the rational design and development of novel A3AR-targeted therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a comparative reference for its potency and efficacy.

| Parameter | Value | Cell Line/System | Description | Reference |

| Ki | 0.7 nM | Human A3AR | Radioligand binding affinity | [2] |

| EC50 (cAMP) | 0.6 nM | HEK293 cells expressing mouse A3AR | Agonist activity assessed as inhibition of forskolin-stimulated cAMP production | |

| EC50 (β-arrestin2) | 19.5 nM | HEK293T cells expressing hA3AR-NanoBit-βarr2 | Potency for β-arrestin2 recruitment | |

| Emax (β-arrestin2) | 95.0 ± 4.0% | HEK293T cells expressing hA3AR-NanoBit-βarr2 | Maximal efficacy for β-arrestin2 recruitment relative to a reference agonist |

Core Downstream Signaling Pathways of this compound Activation

Activation of the A3AR by this compound triggers a multifaceted signaling cascade. The primary and most well-characterized pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

As a canonical Gi-coupled receptor, the activation of A3AR by this compound leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in a wide range of cellular processes.[4]

Figure 1: Gαi-mediated inhibition of the adenylyl cyclase pathway by this compound.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A growing body of evidence indicates that A3AR activation modulates the activity of mitogen-activated protein kinase (MAPK) signaling cascades. The primary MAPK pathway implicated in A3AR signaling is the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Activation of the A3AR can lead to the phosphorylation and activation of ERK1/2, which in turn can translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The precise upstream mechanisms linking Gi/o activation to the ERK cascade can be complex and may involve Gβγ subunits, receptor tyrosine kinase transactivation, or other scaffolding proteins.[6]

Figure 2: A potential pathway for this compound-induced ERK activation.

Modulation of N-Type Voltage-Dependent Calcium Channels

A significant mechanism underlying the analgesic effects of this compound is its ability to inhibit neuronal N-type (Cav2.2) voltage-dependent calcium channels.[3] This inhibition reduces calcium influx into presynaptic nerve terminals, thereby decreasing the release of neurotransmitters involved in pain signaling. This action is thought to be mediated by the Gβγ subunits of the Gi protein.[3]

β-Arrestin2 Recruitment

In addition to G protein-dependent signaling, this compound induces the recruitment of β-arrestin2 to the A3AR. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling pathways and are also involved in receptor desensitization and internalization. The recruitment of β-arrestin2 can initiate a distinct set of downstream signals and may contribute to the long-term effects of this compound.

Potential Involvement of PI3K/Akt and PLC Pathways

While less directly documented for this compound, the activation of Gi/o-coupled receptors like A3AR can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and metabolism.[7] Furthermore, Gβγ subunits can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

cAMP Accumulation Assay

Objective: To quantify the inhibition of adenylyl cyclase activity upon A3AR activation by this compound.

Methodology:

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human A3AR in a suitable growth medium.

-

Cell Plating: Seed cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Add the various concentrations of this compound to the respective wells.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

-

Incubate the plate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin2 Recruitment Assay (NanoBiT®)

Objective: To measure the recruitment of β-arrestin2 to the A3AR upon agonist stimulation.

Methodology:

-

Cell Line: Utilize a HEK293T cell line stably expressing the human A3AR fused to the Large Bit (LgBiT) of the NanoLuc® luciferase and β-arrestin2 fused to the Small Bit (SmBiT).

-

Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer (e.g., Opti-MEM).

-

Add the Nano-Glo® Live Cell Substrate to the wells.

-

Measure the baseline luminescence using a plate reader.

-

Add serial dilutions of this compound to the wells.

-

Monitor the luminescence signal over time.

-

-

Data Analysis: The recruitment of β-arrestin2 brings the LgBiT and SmBiT fragments into close proximity, resulting in a luminescent signal. Plot the luminescence intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

MAPK/ERK Activation Assay (Western Blot)

Objective: To detect the phosphorylation and activation of ERK1/2 following A3AR stimulation.

Methodology:

-

Cell Culture and Treatment: Culture A3AR-expressing cells to near confluence in 6-well plates. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration following A3AR activation.

Methodology:

-

Cell Culture and Plating: Seed A3AR-expressing cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C in the dark.[8][9]

-

Calcium Measurement:

-

Wash the cells to remove the excess dye.

-

Place the plate in a fluorescence plate reader.

-

Record the baseline fluorescence.

-

Add various concentrations of this compound to the wells.

-

Continuously monitor the fluorescence intensity over time.[8]

-

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) and normalize it to the baseline fluorescence (F0) to obtain the ΔF/F0 ratio. Plot the peak response against the agonist concentration to determine the EC50 value.[8]

N-Type Calcium Channel Inhibition Assay (Electrophysiology)

Objective: To directly measure the inhibitory effect of this compound on N-type calcium channel currents.

Methodology:

-

Cell Preparation: Use cells endogenously or recombinantly expressing N-type (Cav2.2) calcium channels (e.g., dorsal root ganglion neurons or HEK293 cells).

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings.

-

Use a pipette solution and an external solution designed to isolate calcium currents.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit calcium currents.

-

Establish a stable baseline recording of the calcium current.

-

-

Compound Application: Apply this compound at various concentrations to the external solution bathing the cell.

-

Data Analysis: Measure the peak amplitude of the calcium current before and after the application of this compound. Calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine the IC50 value.

Experimental and Logical Workflow Diagram

References

- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of MRS 5980: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 5980, a potent and selective A3 adenosine receptor (A3AR) agonist, has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases and neuropathic pain.[1][2][3] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its continued development and potential translation into clinical applications. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of this compound, with a focus on its metabolic fate and the experimental methodologies used for its characterization.

Pharmacokinetic Properties

Table 1: Summary of Pharmacokinetic Properties of this compound

| Pharmacokinetic Parameter | Observation | Primary Route of Elimination |

| Absorption | Orally active in preclinical models.[2][4] | Not explicitly quantified. |

| Distribution | Unsupervised principal components analysis of in vivo samples showed separation between control and this compound-treated groups in liver, feces, and urine, but not in bile and serum, suggesting distribution to and clearance from these tissues.[1][5] | Not explicitly quantified. |

| Metabolism | Primarily metabolized through oxidation by CYP3A enzymes.[1][5] Also undergoes direct conjugation with glutathione (GSH).[1][5] | Liver |

| Excretion | Major metabolites, including oxidized this compound, glutathione conjugates, and cysteine conjugates, are predominantly found in feces and urine.[1][5] | Fecal and Renal |

Table 2: Major Metabolites of this compound

| Metabolite Type | Description | Enzymes Involved | Detected In |

| Oxidized Metabolites | Addition of oxygen atoms to the parent molecule. | CYP3A4/5[1] | Feces, Urine[1][5] |

| Glutathione (GSH) Conjugates | Direct conjugation of this compound with glutathione.[1][5] | Glutathione S-Transferases (presumed) | Feces, Urine[1][5] |

| Cysteine Conjugates | Degradation products of GSH conjugates.[1][5] | Gamma-glutamyl transpeptidase, Dipeptidases (presumed) | Feces, Urine[1][5] |

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6J mice.[1]

-

Drug Administration: Oral gavage at a dose of 50 mg/kg body weight, with this compound dissolved in corn oil.[1]

-

Sample Collection: Urine and feces were collected over 24 hours using metabolic cages. Blood was collected via retro-orbital bleeding. Liver, bile, and serum samples were also prepared for analysis.[1]

-

Analytical Method: Ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) was used for the analysis of metabolites in various biological matrices.[1]

In Vitro Metabolism Studies

-

Microsomal Incubations: Human liver microsomes (HLMs) and mouse liver microsomes (MLMs) were used to investigate the oxidative metabolism of this compound.[1]

-

Incubation Conditions: Incubations were carried out at 37°C and contained this compound, liver microsomes, and an NADPH-regenerating system in a buffered solution.[1]

-

Recombinant Enzyme Screening: A panel of recombinant human cytochrome P450 (CYP) enzymes was used to identify the specific CYPs involved in the metabolism of this compound.[5]

-

Glutathione Conjugation Assay: In vitro incubations were performed with and without the addition of glutathione (GSH) to assess direct conjugation.[1]

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

Activation of the A3 adenosine receptor by agonists like this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6][7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The A3AR can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The in vivo analysis of this compound pharmacokinetics follows a structured workflow from drug administration to data analysis.

Caption: In Vivo Pharmacokinetic Study Workflow.

Experimental Workflow for In Vitro Metabolism Analysis

The in vitro metabolism of this compound is investigated through a series of well-defined steps to identify the metabolic pathways and the enzymes involved.

Caption: In Vitro Metabolism Study Workflow.

References

- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Oral Bioavailability and Half-Life of MRS5980

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the oral bioavailability and half-life, of MRS5980, a potent and selective A3 adenosine receptor (A3AR) agonist. The document details experimental methodologies for assessing these parameters and explores the key signaling pathways modulated by MRS5980.

Quantitative Pharmacokinetic Data

While specific quantitative values for the oral bioavailability and a precise half-life of MRS5980 are not publicly available, preclinical studies provide strong qualitative and comparative evidence of its pharmacokinetic profile.

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data for MRS5980 and Structurally Related A3AR Agonists

| Compound | Oral Activity | In Vivo Duration of Action (Mice) | Half-Life (Humans) | Notes |

| MRS5980 | Yes | Long duration (>3 hours), with ~80% of peak effect remaining at 3 hours post-oral administration.[1][2] | Not Reported | Demonstrates significant efficacy following oral gavage in preclinical pain models.[3] |

| Piclidenoson (IB-MECA) | Orally Bioavailable | Not Reported | 9 hours[4] | Structurally related A3AR agonist in clinical development. |

| Namodenoson (Cl-IB-MECA) | Orally Bioavailable | Not Reported | 12 hours[4] | Structurally related A3AR agonist in clinical development. |

The sustained in vivo effect of MRS5980 following oral administration in mice strongly suggests good oral bioavailability and a reasonably long half-life, comparable to or potentially exceeding that of other orally active A3AR agonists.[1][2]

Experimental Protocols

The determination of the oral bioavailability and half-life of a compound like MRS5980 involves a combination of in vivo animal studies and in vitro metabolic assays, followed by bioanalytical quantification.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic profile of MRS5980 in a murine model following oral administration.

Objective: To determine the plasma concentration-time profile of MRS5980 after a single oral dose.

Materials:

-

MRS5980

-

Vehicle for oral administration (e.g., corn oil)

-

Male C57BL/6J mice (6-8 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Dose Preparation: Dissolve MRS5980 in the selected vehicle to the desired concentration (e.g., 50 mg/kg body weight).[5]

-

Animal Dosing: Administer a single dose of the MRS5980 solution to the mice via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of MRS5980 using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data to generate a pharmacokinetic profile. From this profile, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) can be calculated using appropriate software.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of MRS5980 in mice.

In Vitro Metabolic Stability Assay

This assay helps to understand the susceptibility of MRS5980 to metabolism by liver enzymes, which is a key determinant of its half-life and oral bioavailability.

Objective: To evaluate the metabolic stability of MRS5980 in mouse and human liver microsomes.

Materials:

-

MRS5980

-

Mouse Liver Microsomes (MLM) and Human Liver Microsomes (HLM)

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

UPLC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, buffer, and MRS5980.

-

Reaction Initiation: Start the metabolic reaction by adding NADPH.

-

Time-Point Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Bioanalysis: Analyze the supernatant to quantify the remaining amount of MRS5980 at each time point using UPLC-MS/MS.

-

Data Analysis: Plot the percentage of MRS5980 remaining versus time. From the slope of the natural log plot, calculate the in vitro half-life.

UPLC-MS/MS Bioanalytical Method

A sensitive and specific UPLC-MS/MS method is crucial for the accurate quantification of MRS5980 in biological matrices.

Table 2: UPLC-MS/MS Parameters for MRS5980 Analysis

| Parameter | Value |

| UPLC System | Waters Acquity |

| Column | C18 BEH (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate MRS5980 from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometer | Triple quadrupole or Q-TOF |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for MRS5980 and an internal standard. |

Signaling Pathways of MRS5980

MRS5980 exerts its therapeutic effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade involves coupling to inhibitory G proteins (Gi/o).

Canonical A3AR Signaling Pathway

Caption: Canonical Gi-coupled signaling pathway activated by MRS5980.

In the context of neuropathic pain, a key mechanism of action for MRS5980 involves the modulation of the immune system.

Immune-Modulatory Signaling in Neuropathic Pain

Caption: MRS5980-mediated immune-modulatory pathway in neuropathic pain.

References

- 1. In Vivo Phenotypic Screening for Treating Chronic Neuropathic Pain: Modification of C2-Arylethynyl Group of Conformationally Constrained A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to MRS 5980: Mechanism and Immunomodulatory Role

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of MRS 5980, a highly selective A3 adenosine receptor (A3AR) agonist, and its significant role in the modulation of immune responses. This compound, chemically identified as (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, has emerged as a promising therapeutic candidate for various inflammatory conditions and neuropathic pain.[1] This guide synthesizes key research findings, presents quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows associated with its mechanism of action.

Core Mechanism of Action: A3 Adenosine Receptor Signaling

This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2] The A3AR is primarily coupled to the inhibitory G-protein, Gi.[3][4] Upon activation by this compound, the subsequent signaling cascade leads to a downstream immunomodulatory effect.

The canonical pathway involves:

-

Receptor Activation: this compound binds to the A3AR on the cell surface.

-

G-Protein Coupling: The activated A3AR engages the Gi protein.

-

Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

-

Downstream Pathway Modulation: The decrease in cAMP influences the activity of various downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[4][5][6] This modulation ultimately alters gene transcription and the production of key inflammatory and anti-inflammatory mediators.

Key Immunomodulatory Effects of this compound

Research has demonstrated that the therapeutic efficacy of this compound is largely mediated through its interaction with specific immune cells, most notably T cells.

2.1. T-Cell Dependent IL-10 Release The most well-documented immunomodulatory function of this compound is its ability to induce the release of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, from CD4+ T cells.[6][7] Studies using animal models of neuropathic pain have shown that the pain-relieving effects of this compound are completely absent in mice lacking T cells (Rag-KO) or IL-10 (Il10-KO).[7][8] This effect is restored by transferring healthy CD4+ T cells, confirming that these cells are the primary target for this therapeutic action.[7][9] The released IL-10 then acts on other cells, such as neurons and macrophages, to suppress inflammatory responses and reduce neuronal hyperexcitability.[2][3][10]

2.2. Effects on Neutrophils and Macrophages While direct studies on this compound are limited, research on A3AR activation provides strong evidence for its role in modulating other innate immune cells.

-

Neutrophils: The A3AR is highly expressed on murine neutrophils.[11] Its activation has been shown to potently inhibit neutrophil functions, including superoxide generation and chemotaxis, which are critical drivers of tissue injury during inflammation.[11]

-

Macrophages and Microglia: General A3AR activation can block the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 from macrophages.[12] Furthermore, this compound has demonstrated the ability to significantly attenuate neuroinflammation in traumatic brain injury models, an effect involving the modulation of microglial activation.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound.

Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Parameter | Description | Reference |

|---|---|---|

| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve in mice. | [8] |

| Compound | This compound | [8] |

| Dosage | 1 mg/kg, administered intraperitoneally (i.p.). | [7][8] |

| Primary Effect | Reversal of established mechano-allodynia (pain hypersensitivity). | [8] |

| Genetic Dependency | The therapeutic effect was abolished in A3AR knockout (Adora3-KO), T and B cell-deficient (Rag-KO), and IL-10 knockout (Il10-KO) mice. |[7][8] |

Table 2: Cellular Mechanisms of this compound

| Parameter | Description | Reference |

|---|---|---|

| Cellular Model | In vitro co-culture of primary mouse Dorsal Root Ganglion (DRG) neurons and CD4+ T cells. | [3][7] |

| Compound | This compound | [3] |

| Observed Effect | Significantly reduced the action potential firing of DRG neurons evoked by a depolarizing current. | [2][3] |

| Mediator | The effect on neuronal firing was abolished by the application of an anti-IL-10 selective antibody, confirming IL-10 as the primary effector molecule. |[2][3][10] |

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's immunomodulatory properties.

4.1. Chronic Constriction Injury (CCI) Animal Model This is a standard surgical model used to induce neuropathic pain in rodents, allowing for the evaluation of analgesic compounds like this compound.

-

Anesthesia: Mice are deeply anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with a defined interval between them.

-

Wound Closure: The muscle and skin layers are sutured.

-

Post-Operative Care: Animals are monitored during recovery. Behavioral testing typically begins several days post-surgery, once pain hypersensitivity is established.[8]

4.2. Adoptive T-Cell Transfer This technique is used to demonstrate the necessity of a specific cell type for a biological effect.

-

Cell Isolation: CD4+ T cells are isolated from the spleens and lymph nodes of donor wild-type (WT) mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Recipient Mice: Immune-deficient Rag-KO mice, which lack mature T and B cells, are used as recipients.

-

Cell Injection: A suspension of isolated CD4+ T cells (typically 5-10 million cells) is injected intravenously into the recipient Rag-KO mice.

-

Evaluation: Several days after the transfer, the recipient mice are subjected to the experimental condition (e.g., CCI surgery followed by this compound treatment) to determine if the transferred cells restore the drug's efficacy.[7][8]

4.3. Neuron-T Cell Co-Culture This in vitro model investigates the direct communication between immune cells and neurons.

-

Cell Isolation: DRG neurons and CD4+ T cells are isolated from mice.[7]

-

Co-Culture: The two cell types are cultured together in a suitable medium.

-

Treatment: this compound is applied to the co-culture. In parallel experiments, an anti-IL-10 antibody can be added prior to this compound treatment to test for IL-10 dependency.[3]

-

Analysis: The excitability of the DRG neurons is measured using electrophysiological techniques, such as patch-clamp, to record action potentials.[2]

Conclusion

This compound is a potent and selective A3AR agonist with a novel immunomodulatory mechanism of action. Its therapeutic effects, particularly in the context of inflammation and pain, are critically dependent on its ability to stimulate IL-10 release from CD4+ T cells. This T-cell-centric mechanism, supplemented by its potential effects on neutrophils and macrophages, positions this compound as a compelling candidate for further development in treating a range of immune-mediated disorders. The detailed protocols and pathways outlined in this guide provide a framework for researchers and drug developers to further explore and harness the therapeutic potential of targeting the A3 adenosine receptor.

References

- 1. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 [jci.org]

- 9. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the A(3) adenosine receptor suppresses superoxide production and chemotaxis of mouse bone marrow neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of MRS 5980: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 5980 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] Its robust in vivo efficacy has positioned it as a promising therapeutic candidate. However, a thorough understanding of a drug candidate's potential off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target profile of this compound, focusing on its selectivity against other adenosine receptor subtypes and its metabolic liabilities.

Core Data Presentation

The selectivity of a drug candidate is a critical determinant of its therapeutic window. The following tables summarize the quantitative data available for this compound's activity at its primary target (human A3AR) and key off-targets.